
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as MPPE, is a synthetic compound with potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases. MPPE has been the subject of scientific research due to its unique chemical structure and potential health benefits.
Mechanism of Action
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. This results in a decrease in heart rate and blood pressure. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol also reduces the activity of the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body.
Advantages and Limitations for Lab Experiments
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use in lab experiments. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has a low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some studies.
Future Directions
There are several future directions for research on 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol for these conditions. Another area of research is the development of new synthesis methods for 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol that can improve its solubility and stability. Finally, more studies are needed to explore the full range of biochemical and physiological effects of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves a multi-step process that starts with the reaction of 4-methylsulfonylphenyl hydrazine with ethyl 2-chloroacetate to form 4-methylsulfonylphenyl hydrazine acetate. This intermediate product is then reacted with 3-(1-pyrazol-1-ylpropan-2-ylamino)propan-1-ol to form 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been found to have a significant effect on the cardiovascular system, specifically in reducing blood pressure and heart rate. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12(11-18-9-3-8-17-18)16-10-15(19)13-4-6-14(7-5-13)22(2,20)21/h3-9,12,15-16,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJXUHRGXPQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

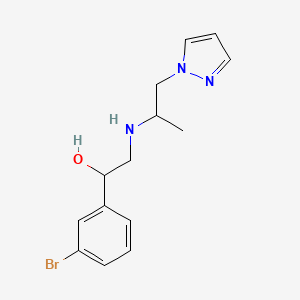
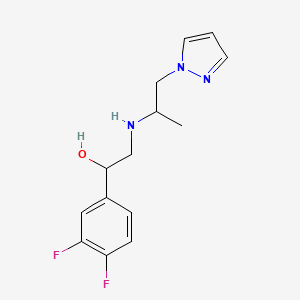
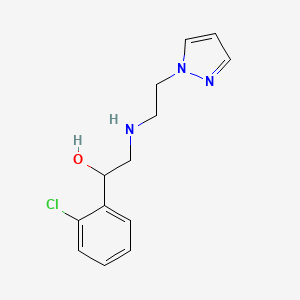
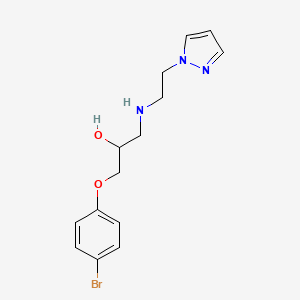
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
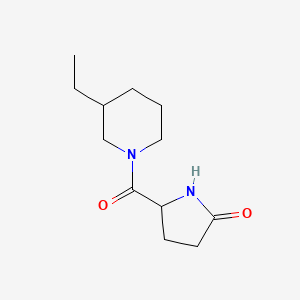
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
